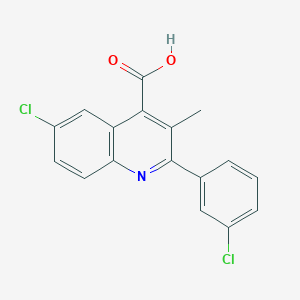![molecular formula C14H19NO5 B1333092 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 454473-84-8](/img/structure/B1333092.png)
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO5 . It is a derivative of tyrosine, an amino acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butoxycarbonyl (Boc) group attached to an amino group, which is part of a propanoic acid backbone. This backbone also has a 4-hydroxyphenyl group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.3 g/mol . Other physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
I have conducted a search to gather information on the potential scientific research applications of 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid. Below are the unique applications, each detailed in its own section:
Antimicrobial Agents
This compound, like other propionic acid derivatives, may be used as an antimicrobial agent against a broad spectrum of microorganisms. It could potentially be effective in combating prevalent pathogens such as ESKAPE bacteria (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) .
Anti-inflammatory and Analgesic Applications
Propionic acid derivatives are known for their anti-inflammatory properties, exhibiting analgesic and antipyretic effects. The compound could be researched for similar applications in pharmaceuticals .
Herbicides
These derivatives have been used as herbicides controlling both monocotyledonous and dicotyledonous plants. The subject compound may serve as a precursor or active ingredient in herbicide formulations .
Food Preservatives
In the food industry, propionic acid derivatives serve as preservatives in bakery and cheese products. This compound could be explored for its preservative qualities to extend the shelf life of food items .
Artificial Flavors and Fragrances
The compound may have applications in the creation of artificial flavors and fragrances due to the versatile nature of propionic acid derivatives in this field .
Neuroscience Research
There is potential for this compound to be used in neuroscience research, exploring its effects on neurotransmitter production and gut microbiota health, which could have implications for brain health .
Pharmaceutical Precursors
As a derivative of propionic acid, this compound could be used as a precursor in the synthesis of various pharmaceuticals .
Material Science
Propionic acid derivatives can be precursors for cellulose acetate propionate (CAP), which is used in coatings, films, and other materials. Research into the use of this specific compound for such applications could be valuable .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis .
Mode of Action
As a tyrosine derivative, it may interact with enzymes or receptors that recognize tyrosine or its derivatives. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis. It could be involved in the regulation of the compound’s interactions with its targets .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNWQLIRVDMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)


![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)

